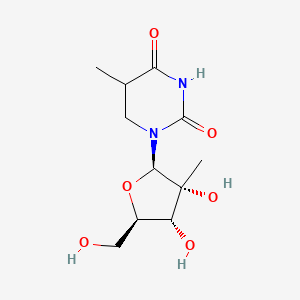
Uridine, 5-methyl-2'-C-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-methyl-2’-C-methyl- is a modified nucleoside derived from uridine It is characterized by the presence of a methyl group at the 5-position of the uracil ring and an additional methyl group at the 2’-position of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-methyl-2’-C-methyl- typically involves the modification of uridine through a series of chemical reactions. One common method includes the hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide (SeO2), followed by transformation into 5-carboxymethyluridines and finally into the corresponding methyl esters . Another approach involves starting from a 5-formyluridine derivative and hydrolyzing the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol .
Industrial Production Methods
Industrial production methods for Uridine, 5-methyl-2’-C-methyl- are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with careful optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-methyl-2’-C-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for the hydroxylation of uridine derivatives.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups.
Substitution: Acid-catalyzed reactions with methyl alcohol are used for the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various methylated uridine derivatives, which can be further modified for specific applications.
Scientific Research Applications
Uridine, 5-methyl-2’-C-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Industry: It is used in the development of nucleoside-based drugs and other biotechnological applications.
Mechanism of Action
The mechanism of action of Uridine, 5-methyl-2’-C-methyl- involves its incorporation into RNA, where it can influence RNA stability and function. It competes with natural nucleosides for incorporation into RNA, leading to the formation of modified RNA strands that can affect gene expression and protein synthesis . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as thymidylate synthase and RNA polymerase .
Comparison with Similar Compounds
Uridine, 5-methyl-2’-C-methyl- can be compared with other similar compounds, such as:
5-Methyluridine: Similar in structure but lacks the additional methyl group at the 2’-position.
Ribothymidine: Another modified nucleoside with a methyl group at the 5-position of the uracil ring.
Thymine riboside: Contains a thymine base instead of uracil.
These compounds share structural similarities but differ in their specific modifications, which can lead to differences in their biological activities and applications.
Conclusion
Uridine, 5-methyl-2’-C-methyl- is a unique and versatile compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C11H18N2O6 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h5-7,9,14-15,18H,3-4H2,1-2H3,(H,12,16,17)/t5?,6-,7-,9-,11-/m1/s1 |
InChI Key |
QQGDVJVKNCJYMT-VELQBUIJSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















